3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the family of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by its unique structure, which includes two 4-chlorophenoxy groups and an anthra[1,9-cd]isoxazol-6-one core. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one typically involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . This method is efficient and environmentally friendly, avoiding the use of toxic solvents like chloroform. Another approach involves the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide in the presence of IBX as a catalyst, which provides high yields at room temperature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of metal-free synthetic routes can reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy groups, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenoxy derivatives with different substituents.
Scientific Research Applications
3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-fluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one
- 3,5-bis(4-bromophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one
- 3,5-bis(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one
Uniqueness
3,5-bis(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one is unique due to the presence of chlorophenoxy groups, which impart distinct chemical and biological properties. The chlorine atoms enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable molecule for medicinal chemistry research .
Properties
IUPAC Name |
10,12-bis(4-chlorophenoxy)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H13Cl2NO4/c27-14-5-9-16(10-6-14)31-20-13-21(32-17-11-7-15(28)8-12-17)24-23-22(20)25(30)18-3-1-2-4-19(18)26(23)33-29-24/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEKNOMZFQRBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C(C4=NO3)OC5=CC=C(C=C5)Cl)OC6=CC=C(C=C6)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H13Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.